2-(Chloromethyl)azepane hydrochloride
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Overview
Description
2-(Chloromethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H15Cl2N. It is widely used in organic synthesis and has significant applications in the pharmaceutical and chemical industries . This compound is known for its strong alkylating agent properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Chloromethyl)azepane hydrochloride typically involves the alkylation of azepane with chloromethyl compounds. One common method includes the reaction of azepane with chloromethyl methyl ether in the presence of a strong base such as sodium hydride . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding azepane derivatives or reduced to form simpler amine compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted azepane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Chloromethyl)azepane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)azepane hydrochloride involves its alkylating properties. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components . This property makes it useful in the development of drugs that target specific molecular pathways involved in disease processes .
Comparison with Similar Compounds
- 2-(Chloromethyl)pyrrolidine hydrochloride
- 2-(Chloromethyl)piperidine hydrochloride
- 2-(Chloromethyl)morpholine hydrochloride
Comparison: Compared to these similar compounds, 2-(Chloromethyl)azepane hydrochloride has a unique seven-membered ring structure, which imparts different chemical and physical properties. This structural difference can influence its reactivity, solubility, and biological activity, making it a distinct and valuable compound in various applications .
Properties
IUPAC Name |
2-(chloromethyl)azepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-6-7-4-2-1-3-5-9-7;/h7,9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFSXWHKWGNGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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